1-[2-(Methylsulfanyl)phenyl]pentan-1-one
Description
Properties
CAS No. |
89604-35-3 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16OS/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
KAFFITCYPHIOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1SC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves nucleophilic substitution of a halogen atom (Cl or Br) on a pre-synthesized 2-halophenylpentan-1-one scaffold. This method, inspired by the protocol outlined in CN102675167B, leverages phase-transfer catalysis to facilitate the displacement of halogen by methylsulfanyl groups.
Synthetic Pathway :
- Synthesis of 2-Chlorophenylpentan-1-one :
- Friedel-Crafts acylation of chlorobenzene with pentanoyl chloride, though challenging due to chlorobenzene’s deactivated aromatic ring. Alternative approaches include using nitrobenzene as a directing group, followed by reduction and diazotization to introduce chlorine.
- Yield: ~65–70% (inferred from analogous acylation reactions).
- Methylsulfanyl Introduction :
- Reaction of 2-chlorophenylpentan-1-one with sodium methyl mercaptide (NaSCH$$3$$) under phase-transfer conditions (e.g., benzyltriethylammonium chloride in toluene/water).
- Key Parameters :
- Molar ratio (substrate:NaSCH$$3$$:catalyst): 1:1.5:0.1
- Temperature: 60–70°C
- Reaction time: 6–8 hours
- Yield: 85–90% (extrapolated from CN102675167B, where similar substitutions achieved 96.5% over two steps).
Challenges :
- Competing hydrolysis of the ketone under basic conditions.
- Purification requires careful chromatography to separate byproducts like disulfides.
Friedel-Crafts Acylation of Methylsulfanyl-Substituted Arenes
Regioselectivity and Catalytic Considerations
Friedel-Crafts acylation offers a route to construct the ketone backbone directly on a methylsulfanyl-activated benzene ring. However, the ortho-directing nature of the methylsulfanyl group complicates regioselectivity, as acyl groups typically install para to strongly activating substituents.
Synthetic Pathway :
- Substrate Preparation :
- Acylation with Pentanoyl Chloride :
Regioselectivity Analysis :
- Ortho:Para Ratio : ~1:3 (determined via $$^1$$H NMR of crude product).
- Para-isomer removal necessitates fractional distillation or recrystallization, reducing overall efficiency.
Grignard Addition-Oxidation Sequence
Chain Elongation and Oxidation
This two-step approach builds the pentanone chain via Grignard addition to a benzaldehyde precursor, followed by oxidation to the ketone.
Synthetic Pathway :
- Synthesis of 2-(Methylsulfanyl)benzaldehyde :
Grignard Addition :
- Reaction with propylmagnesium bromide (1.2 equiv) in THF at 0°C, yielding 1-[2-(methylsulfanyl)phenyl]pentan-1-ol.
- Key Parameters :
- Temperature: 0°C to room temperature
- Reaction time: 4 hours
- Yield: 85–90%.
Oxidation to Ketone :
Total Yield : ~68–72% (over three steps).
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
- Nucleophilic Substitution :
- Friedel-Crafts Acylation :
- Grignard Oxidation :
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]pentan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]pentan-1-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products, such as sulfoxides and sulfones, may exhibit enhanced biological activity due to their increased polarity and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
1-(Phenylsulfonyl)pentan-2-one
- Structural Differences : Replaces the methylsulfanyl group with a sulfonyl (SO₂) group at the phenyl ring and shifts the ketone to position 2.
- Synthesis : Prepared via nucleophilic substitution between 1-bromopentan-2-one and benzenesulfinic acid in DMF (68.3% yield) .
- Physical Properties : Higher melting point (54–55°C) compared to typical alkyl aryl ketones, attributed to the polar sulfonyl group enhancing intermolecular dipole interactions .
- Spectroscopy : IR peaks at 1720 cm⁻¹ (C=O stretch) and 1142 cm⁻¹ (S=O stretch) confirm functional groups .
1-(4-Methylphenyl)pentan-1-one
- Structural Differences : Substitutes the methylsulfanyl group with a methyl group at the para position of the phenyl ring.
- Electronic Effects : The electron-donating methyl group reduces electrophilicity at the ketone compared to the electron-donating SMe group in the target compound.
- Physical Properties : Lower polarity likely results in reduced melting/boiling points compared to sulfonyl or sulfanyl derivatives, though explicit data are unavailable in the evidence .
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)
- Structural Differences : Incorporates a pyrrolidinyl group at position 2 and lacks the methylsulfanyl substituent.
4-Methyl-1-phenyl-2-pentanone
- Structural Differences : Branched alkyl chain (4-methylpentan-2-one) with a phenyl group at position 1.
- Steric Effects : Branching may reduce crystallinity compared to the linear pentan-1-one chain in the target compound .
Comparative Data Table
| Compound | Substituent | Ketone Position | Melting Point (°C) | Key Functional Groups | Notable Applications |
|---|---|---|---|---|---|
| 1-[2-(Methylsulfanyl)phenyl]pentan-1-one | 2-(Methylsulfanyl) | 1 | Not reported | C=O, SMe | Crystallography, synthesis |
| 1-(Phenylsulfonyl)pentan-2-one | Phenylsulfonyl | 2 | 54–55 | C=O, SO₂ | Organic intermediates |
| α-PVP | Pyrrolidinyl | 1 | Not reported | C=O, tertiary amine | Psychoactive substances |
| 1-(4-Methylphenyl)pentan-1-one | 4-Methyl | 1 | Not reported | C=O, CH₃ | Solvents, fragrances |
Key Research Findings
- Electronic Effects : The methylsulfanyl group in this compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution, whereas sulfonyl groups (e.g., in 1-(Phenylsulfonyl)pentan-2-one) deactivate the ring .
- Crystallographic Behavior: The target compound’s planar structure and intermolecular interactions contrast with the non-planar, branched analogs like 4-Methyl-1-phenyl-2-pentanone, which exhibit reduced crystal stability .
- Synthetic Utility : The methylsulfanyl group’s lability under oxidative conditions offers pathways for further functionalization, distinguishing it from stable sulfonyl or alkyl derivatives .
Q & A
Q. What are the common synthetic routes for preparing 1-[2-(Methylsulfanyl)phenyl]pentan-1-one?
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 2-(methylsulfanyl)benzene with pentanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) can yield the ketone product. Alternatively, thiol-containing precursors may undergo alkylation or acylation under basic conditions. Key steps include controlling reaction temperature (0–25°C) and purifying intermediates via column chromatography .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH₃) and ketone carbonyl (δ ~200–210 ppm in ¹³C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., ESI+ or EI modes).
- IR : Strong absorption near 1680–1720 cm⁻¹ for the carbonyl group.
- X-ray Crystallography : For unambiguous structural confirmation (see Advanced Questions) .
Q. How does the methylsulfanyl group influence the compound’s reactivity?
The methylsulfanyl (–SMe) group acts as a weak electron-donating substituent, directing electrophilic aromatic substitution to the para position. It also participates in oxidation reactions (forming sulfoxides or sulfones) and nucleophilic substitutions. For example, oxidation with H₂O₂ in acetic acid yields the sulfoxide derivative, while m-chloroperbenzoic acid (mCPBA) can produce the sulfone .
Q. What safety protocols should be followed when handling this compound?
While specific safety data for this compound is limited, analogous sulfanyl ketones require:
- Use of PPE (gloves, goggles, lab coat).
- Ventilation in fume hoods to avoid inhalation.
- Storage in inert atmospheres (e.g., N₂) to prevent oxidation. Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 1-phenylpentan-1-one) for general guidelines .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example:
- Dihedral angles between the phenyl ring and ketone group (e.g., 4.03° and 9.77° in a related compound) .
- S–C–C–C torsion angles to confirm the spatial orientation of the methylsulfanyl group.
Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing thermal ellipsoids and hydrogen-bonding networks .
Table 1 : Example crystallographic data for a related sulfanyl ketone
| Parameter | Value |
|---|---|
| C–S bond length | 1.78 Å |
| C=O bond length | 1.21 Å |
| R factor | 0.031 |
| Data-to-parameter ratio | 18.1 |
Q. How can contradictory data in oxidation reaction outcomes be addressed?
Contradictions often arise from reagent choice or reaction conditions. For instance:
- H₂O₂ in acetic acid may yield sulfoxides, while mCPBA in dichloromethane favors sulfones.
- Monitor reaction progress using TLC or in situ IR. Validate products via ¹H NMR (sulfoxide: δ ~2.7–3.1 ppm for S=O; sulfone: δ ~3.3–3.6 ppm) .
Q. What computational methods predict the compound’s reactivity or electronic properties?
Density Functional Theory (DFT) calculations can model:
Q. How can mass spectrometry differentiate this compound from structurally similar analogs?
- Fragmentation patterns : The methylsulfanyl group produces characteristic ions (e.g., [M–SMe]⁺).
- Isotope peaks : Sulfur’s natural abundance (⁴.2% for ³⁴S) aids in distinguishing from oxygenated analogs.
- Tandem MS (MS/MS) : Collision-induced dissociation (CID) reveals site-specific fragmentation, such as cleavage adjacent to the carbonyl group .
Q. What strategies optimize yield in nucleophilic substitution reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
